

Application Notes and Protocols for Keliximab in Human CD4 Transgenic Mice Models

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Compound of Interest

Compound Name: *Keliximab*

Cat. No.: *B1169729*

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **keliximab**, a primatized anti-CD4 monoclonal antibody, in human CD4 (hCD4) transgenic mouse models. This document outlines the rationale for using these models, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Application Notes

Rationale for Use: **Keliximab** is a chimeric monoclonal antibody with high specificity for human and chimpanzee CD4, and it does not recognize rodent CD4.^[1] Therefore, preclinical safety and efficacy studies require a pharmacologically relevant animal model that expresses the human CD4 protein. Human CD4 transgenic mice, in which the murine CD4 gene is knocked out and the human CD4 gene is knocked in, provide an invaluable tool for evaluating the in vivo effects of **keliximab**.^{[2][3][4]} These models allow for the assessment of pharmacokinetics (PK), pharmacodynamics (PD), immunotoxicity, and anti-inflammatory or anti-tumor efficacy of **keliximab**.^{[2][5]}

Mechanism of Action: **Keliximab** binds to the CD4 receptor on the surface of T-helper lymphocytes.^[1] This binding has several functional consequences, including the down-modulation of the CD4 receptor, a transient reduction in the number of circulating CD4⁺ T-cells, and inhibition of T-cell proliferation.^{[1][6][7]} The CD4 receptor acts as a co-receptor for the T-cell receptor (TCR) and is involved in signal transduction through its association with the

protein kinase p56Lck.[2] By targeting CD4, **keliximab** modulates T-cell activation and function, which is the basis for its investigation in T-cell mediated diseases such as rheumatoid arthritis and asthma.[1]

Expected Pharmacological Effects: In hCD4 transgenic mice, administration of **keliximab** leads to a dose-dependent reduction in circulating human CD4+ T-cells.[5] This effect is transient, with cell counts gradually recovering over time.[5] **Keliximab** is more potent at depleting CD4+ T-cells compared to other anti-CD4 antibodies like clenoliximab.[5] The extent of CD4+ T-cell coating with **keliximab** is a key determinant of its clinical response.[8]

Data Summary

The following tables summarize quantitative data from preclinical studies of **keliximab** in human CD4 transgenic mice.

Table 1: Pharmacokinetics of **Keliximab** in hCD4 Transgenic Mice

Parameter	Value	Reference
Dose Range	5 - 125 mg/kg (single i.v. administration)	[5]
Pharmacokinetic Model	Two-compartment model with saturable elimination	[5]

| Dose-Dependency | Dose-dependent |[5] |

Table 2: Pharmacodynamic Effects of **Keliximab** on Circulating CD4+ T-Cells in hCD4 Transgenic Mice

Dose (mg/kg)	Maximum Reduction in CD4+ T-Cells	Time to Maximum Reduction	Reference
5	Significant decline	Shifts to later times with increasing dose	[5]
25	Greater decline than 5 mg/kg	Shifts to later times with increasing dose	[5]

| 125 | Most potent and efficient depletion | Shifts to later times with increasing dose |[5] |

Experimental Protocols

This section provides detailed protocols for key experiments involving the application of **keliximab** in hCD4 transgenic mice.

General Administration of Keliximab

- Objective: To administer **keliximab** to hCD4 transgenic mice for PK/PD, efficacy, or toxicity studies.
- Materials:
 - **Keliximab** (reconstituted in sterile, pyrogen-free phosphate-buffered saline)
 - Human CD4 transgenic mice (e.g., HuCD4/Tg)
 - Sterile syringes and needles
- Protocol:
 - Reconstitute lyophilized **keliximab** in sterile PBS to the desired concentration.
 - Administer **keliximab** to hCD4 transgenic mice via intravenous (i.v.) injection.
 - For single-dose studies, a typical dose range is 5 to 125 mg/kg.[5]

- For multi-dose studies, refer to specific toxicity or efficacy study designs.
- Include a control group receiving a vehicle (placebo) injection.

Analysis of CD4+ T-Cell Depletion by Flow Cytometry

- Objective: To quantify the number of circulating human CD4+ T-cells following **keliximab** administration.
- Materials:
 - Whole blood collected from mice
 - Red blood cell (RBC) lysis buffer
 - FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
 - Fluorochrome-conjugated antibodies against human CD4 (e.g., clone OKT4) and other relevant markers (e.g., human CD3, murine CD45)
 - Flow cytometer
- Protocol:
 - Collect peripheral blood from mice at specified time points post-**keliximab** administration.
 - Lyse red blood cells using an RBC lysis buffer.
 - Wash the remaining cells with FACS buffer.
 - Stain the cells with a cocktail of fluorochrome-conjugated antibodies, including an anti-human CD4 antibody, for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer to remove unbound antibodies.
 - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
 - Gate on the lymphocyte population based on forward and side scatter, and then identify the human CD4+ T-cell population.

- Calculate the absolute count or percentage of CD4+ T-cells.

Immunotoxicity Study: *Candida albicans* Challenge Model

- Objective: To assess the effect of **keliximab** on host resistance to a fungal infection.[\[2\]](#)
- Protocol (Representative):
 - Culture *Candida albicans* (e.g., strain SC5314) in a suitable broth (e.g., YPD) overnight at 30°C.[\[9\]](#)
 - Wash the yeast cells with sterile PBS and adjust the concentration to 1×10^6 cells/mL.[\[9\]](#)
 - Administer **keliximab** or placebo to hCD4 transgenic mice as per the study design.
 - At a specified time after **keliximab** administration, infect the mice with a sublethal dose of *C. albicans* (e.g., 1×10^5 cells) via intravenous injection.[\[3\]](#)
 - Monitor the mice for signs of illness and mortality for a defined period (e.g., 21 days).[\[9\]](#)
 - At the end of the study, or at specified time points, euthanize the mice and harvest organs (e.g., kidneys) for determination of fungal burden (CFU counts).[\[3\]](#)

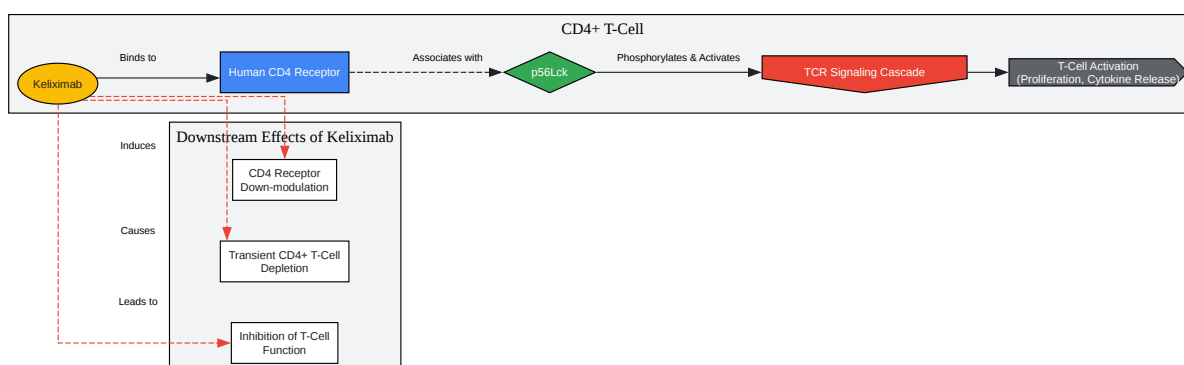
Immunosurveillance Study: B16 Melanoma Model

- Objective: To evaluate the impact of **keliximab** on the host's ability to control tumor growth.[\[2\]](#)
- Protocol (Representative):
 - Culture B16-F10 melanoma cells in appropriate medium (e.g., DMEM with 10% FBS).[\[10\]](#)
 - Harvest the cells and resuspend them in sterile PBS at a concentration of 1×10^6 cells/mL.[\[10\]](#)
 - Administer **keliximab** or placebo to hCD4 transgenic mice.

- Inject 1×10^5 B16-F10 cells subcutaneously into the flank of the mice.[10]
- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
- Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Euthanize mice when tumors reach a predetermined size or at the end of the study period.

Visualizations

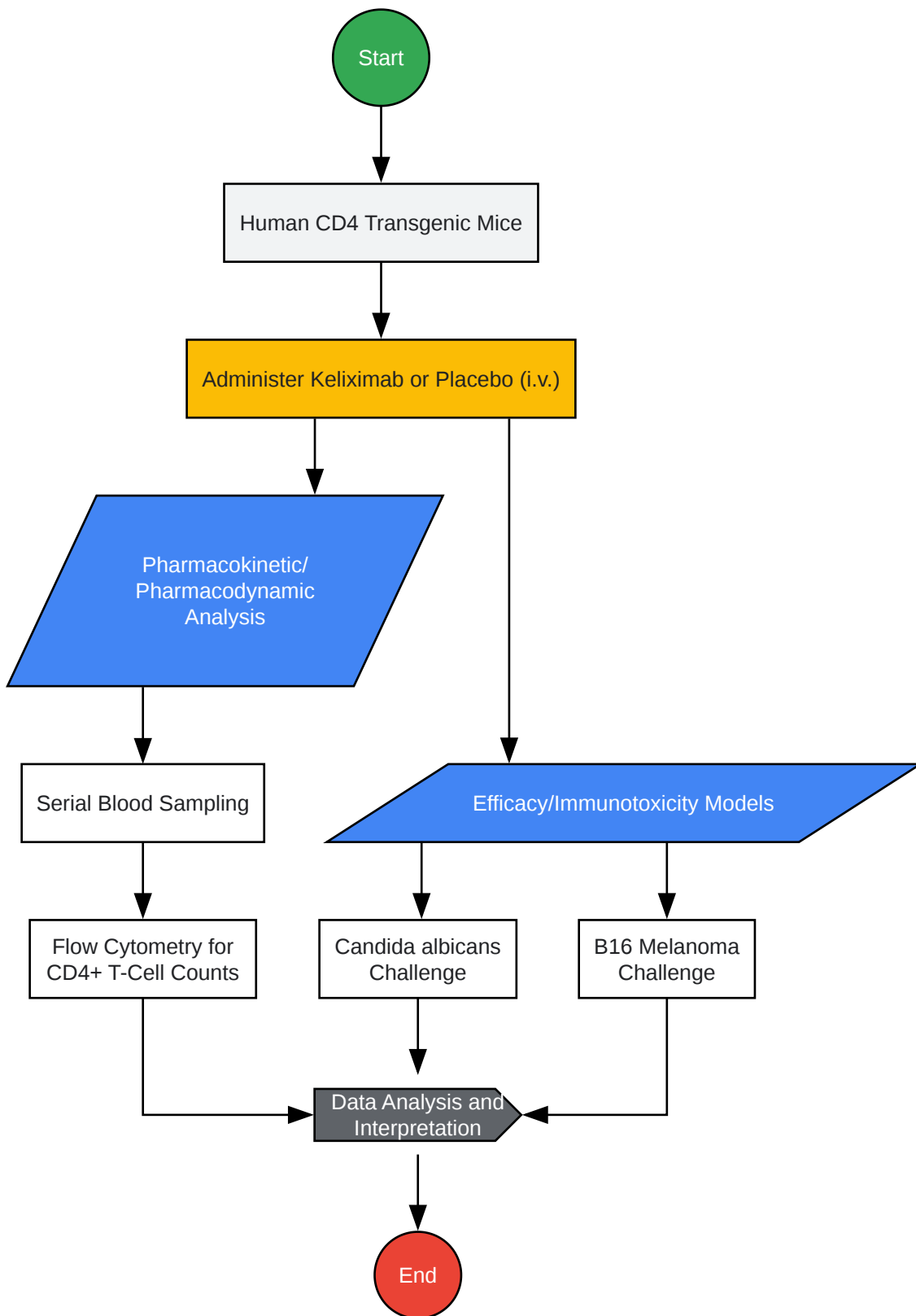
Keliximab Mechanism of Action



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Caption: **Keliximab** binds to the human CD4 receptor on T-cells, leading to its down-modulation and a transient depletion of CD4+ T-cells, thereby inhibiting T-cell activation.

Experimental Workflow for Assessing Keliximab in hCD4 Transgenic Mice



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Caption: A generalized workflow for the preclinical evaluation of **keliximab** in human CD4 transgenic mouse models.

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